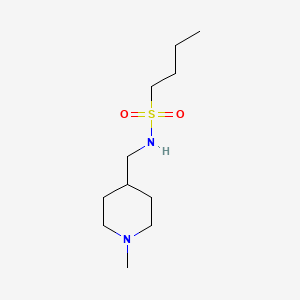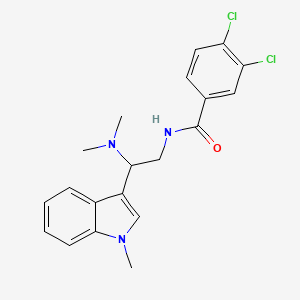
(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. It is a functionalized pyrrolidinone, which is a key structural motif in many pharmaceutical compounds due to its relevance in biological systems. The tert-butyl group is a common protecting group in organic synthesis, and the carbamate moiety is often used in drug design for its pharmacokinetic properties.
Synthesis Analysis
The synthesis of related pyrrolidinone derivatives has been reported in several studies. For instance, an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate was developed, which is a highly functionalized 2-pyrrolidinone used in the synthesis of macrocyclic Tyk2 inhibitors . Another study reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives, starting from tert-butyl acetoacetates, amines, and 2-bromoketones, which demonstrates the versatility of tert-butyl esters in pyrrolidine synthesis . Additionally, a practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation .
Molecular Structure Analysis
The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic methods and, in some cases, confirmed by X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing that the proline ring adopts an envelope conformation and the structure exhibits intermolecular hydrogen bonds . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives are known to participate in a variety of chemical reactions due to their nucleophilic nature. The presence of the tert-butyl group and the carbamate functionality allows for further chemical transformations, such as deprotection or coupling reactions, which can be utilized in the synthesis of more complex molecules. The studies provided do not detail specific reactions for this compound, but the reported syntheses of similar compounds suggest that such molecules can be used as intermediates in the development of pharmaceutical agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their functional groups. The tert-butyl group increases steric bulk, which can affect the compound's solubility and reactivity. The carbamate group is known to improve the pharmacokinetic profile of drug molecules. While the specific properties of this compound are not detailed in the provided papers, the synthesis and characterization of similar compounds provide insights into the handling and potential applications of such molecules in medicinal chemistry .
Scientific Research Applications
Synthesis of N-heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, have emerged as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide highlights its role in asymmetric N-heterocycle synthesis via sulfinimines, offering access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are critical in the development of many natural products and therapeutically applicable compounds, indicating the potential relevance of "(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate" in similar synthetic applications (Philip et al., 2020).
Drug Discovery Applications
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized by medicinal chemists in compounds for treating human diseases. Its saturated scaffold is advantageous due to sp3-hybridization, which allows for efficient exploration of the pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage due to non-planarity. This review elaborates on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, underscoring the significance of compounds like "this compound" in medicinal chemistry (Li Petri et al., 2021).
properties
IUPAC Name |
tert-butyl N-[(3S)-1-pentan-3-ylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-12(7-2)16-9-8-11(10-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMARACPIAWBSP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1CC[C@@H](C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)

![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)
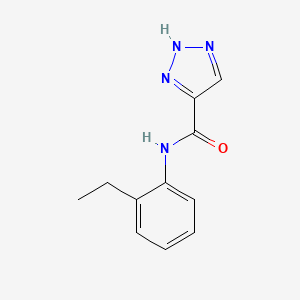
![3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide](/img/structure/B2538800.png)
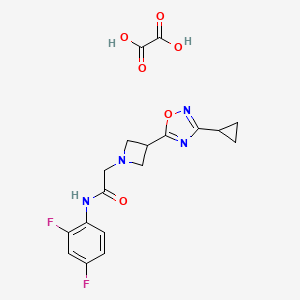
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)
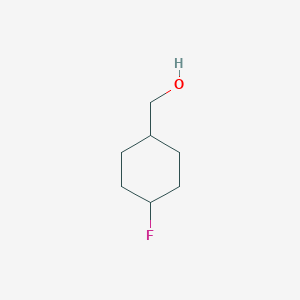
![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)
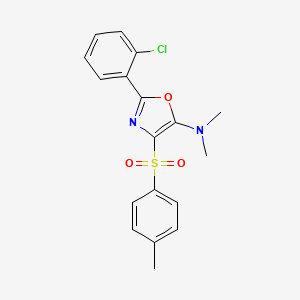
![2-[[1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2538812.png)
